ML604086

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

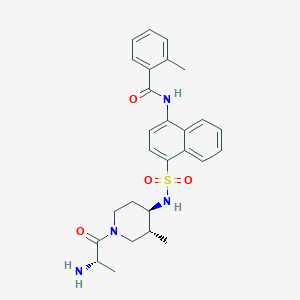

C27H32N4O4S |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

N-[4-[[(3R,4R)-1-[(2S)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide |

InChI |

InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1 |

InChI Key |

FABRBEGQMXBELT-SELNLUPBSA-N |

Isomeric SMILES |

C[C@@H]1CN(CC[C@H]1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C)C(=O)[C@H](C)N |

Canonical SMILES |

CC1CN(CCC1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C)C(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Selective CCR8 Inhibitor ML604086: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML604086 is a potent and selective small molecule inhibitor of the C-C chemokine receptor 8 (CCR8), a G-protein coupled receptor (GPCR) predominantly expressed on T-helper type 2 (Th2) cells and regulatory T cells (Tregs). By competitively blocking the binding of the endogenous ligand, C-C motif chemokine ligand 1 (CCL1), this compound effectively abrogates downstream signaling cascades. This inhibitory action prevents CCL1-mediated chemotaxis and intracellular calcium mobilization, key cellular responses involved in inflammatory processes and immune regulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative in vitro and in vivo pharmacological profile, detailed experimental protocols for key assays, and a visual representation of its impact on the CCR8 signaling pathway.

Core Mechanism of Action: Competitive Antagonism of CCR8

This compound functions as a selective antagonist of the CCR8 receptor.[1][2] Its primary mechanism involves the direct inhibition of the interaction between CCR8 and its cognate chemokine ligand, CCL1.[1] This binding competition prevents the conformational changes in the CCR8 receptor that are necessary to initiate intracellular signaling. The consequence of this inhibition is the suppression of two critical CCL1-mediated cellular events: chemotaxis, the directed migration of cells along a chemical gradient, and the flux of intracellular calcium ions, a crucial second messenger in many signaling pathways.[1][2]

Quantitative Pharmacological Profile

The inhibitory potency of this compound has been quantified in various in vitro and in vivo settings. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell System | Value | Reference |

| IC50 (CCL1-mediated chemotaxis) | Cell line stably expressing cynomolgus CCR8 | 1.3 µM | [1] |

| IC50 (CCL1-mediated intracellular Ca2+ increase) | Cell line stably expressing cynomolgus CCR8 | 1.0 µM | [1] |

| Inhibition of CCL1 binding to CCR8 on CD4 T-cells (at 10 µM) | CD4 T-cells | 30% | [1] |

| Inhibition of CCL1 binding to CCR8 on CD4 T-cells (at 30 µM) | CD4 T-cells | 70% | [1] |

Table 2: In Vivo Dosage and Effects of this compound

| Parameter | Animal Model | Dosage | Observed Effect | Reference |

| Intravenous Infusion | Macaca fascicularis (Cynomolgus monkey) | 1.038 mg/kg | No significant effect on airway eosinophilia, pro-inflammatory cytokine production, or airway resistance and compliance. | [1] |

Table 3: Off-Target Activity of this compound

| Target | Concentration | Inhibition Rate | Reference |

| Serotonin Receptor 5HT1a | 10 µM | 30% | [1] |

| Serotonin Receptor 5HT1a | 30 µM | 70% | [1] |

Signaling Pathways Modulated by this compound

CCR8 is a canonical G-protein coupled receptor (GPCR). Upon binding of its ligand CCL1, it activates heterotrimeric G-proteins, primarily of the Gαi and Gαq families. This initiates a downstream signaling cascade that ultimately leads to chemotaxis and calcium mobilization. This compound, by preventing the initial ligand-receptor interaction, effectively shuts down this entire pathway.

Experimental Protocols

The following sections provide representative, detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are synthesized from publicly available information and standard laboratory practices.

Chemotaxis Assay (Transwell Migration Assay)

This assay quantitatively measures the ability of this compound to inhibit the directed migration of CCR8-expressing cells towards a CCL1 gradient.

Protocol:

-

Cell Preparation: Culture a cell line stably expressing CCR8 (e.g., cynomolgus CCR8-expressing cells) under standard conditions. On the day of the assay, harvest the cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in serum-free media. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

-

Cell Pre-treatment: Mix equal volumes of the cell suspension and the this compound/vehicle dilutions. Incubate for 30 minutes at 37°C.

-

Assay Setup:

-

Add media containing CCL1 (e.g., 10 nM) to the lower wells of a 24-well Transwell plate.

-

Add media without CCL1 to control wells to measure random migration.

-

Place the Transwell inserts (with a porous membrane, e.g., 8 µm pores) into the wells.

-

Add 100 µL of the pre-treated cell suspension to the top of each insert.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.

-

Quantification:

-

Carefully remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.

-

Thoroughly wash the inserts with water to remove excess stain.

-

Elute the stain from the migrated cells by incubating the inserts in a solution of 10% acetic acid.

-

Transfer the eluted stain to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Intracellular Calcium Flux Assay

This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration that occurs upon CCL1 stimulation of CCR8-expressing cells.

Protocol:

-

Cell Preparation: Harvest CCR8-expressing cells and resuspend them in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) at a concentration of 1 x 10^6 cells/mL.

-

Dye Loading: Add a calcium-sensitive dye (e.g., Fluo-8 AM) to the cell suspension according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells and wash them twice with the assay buffer to remove any extracellular dye. Resuspend the cells in the assay buffer at the desired final concentration.

-

Assay Plating: Dispense the dye-loaded cell suspension into the wells of a black, clear-bottom 96-well plate.

-

Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells. Incubate for 15-30 minutes at room temperature in the dark.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader equipped with an automated injection system.

-

Set the reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

-

Record a baseline fluorescence reading for each well for 15-30 seconds.

-

Inject a solution of CCL1 (e.g., final concentration of 10 nM) into each well.

-

Immediately continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.

-

-

Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well. Determine the percentage of inhibition of the calcium flux for each this compound concentration relative to the vehicle control. Calculate the IC50 value from a dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the role of the CCR8-CCL1 axis in various physiological and pathological processes. Its well-defined mechanism of action as a selective CCR8 antagonist, coupled with its characterized in vitro and in vivo properties, makes it a suitable compound for studies in immunology, inflammation, and oncology. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and further explore the therapeutic potential of targeting the CCR8 pathway.

References

ML604086: A Technical Overview of its Binding Affinity and Functional Antagonism of the CCR8 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional antagonism of ML604086, a selective inhibitor of the C-C chemokine receptor 8 (CCR8). This document outlines the quantitative data regarding its inhibitory potency, details the experimental methodologies for key assays, and illustrates the associated signaling pathways and experimental workflows.

Quantitative Data Summary

| Compound | Assay Type | Cell Line | Ligand | IC50 | Reference |

| This compound | Chemotaxis Assay | Cell lines stably expressing cynomolgus CCR8 | CCL1 | 1.3 µM | [1][2] |

| This compound | Calcium Mobilization Assay | Cell lines stably expressing cynomolgus CCR8 | CCL1 | 1.0 µM | [1][2] |

CCR8 Signaling Pathway

CCR8 is a G protein-coupled receptor (GPCR) that is primarily activated by the chemokine ligand CCL1.[3] Upon ligand binding, CCR8 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins, predominantly of the Gi/o family. This activation initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, a phenomenon measured in calcium mobilization assays. The activation of these pathways ultimately culminates in cellular responses such as chemotaxis, the directed migration of cells towards a chemical gradient.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional antagonism of CCR8 inhibitors like this compound.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the CCR8 receptor.

Materials:

-

Cells: HEK293 or CHO cells stably transfected with human CCR8.

-

Radioligand: [¹²⁵I]-CCL1.

-

Test Compound: this compound or other unlabeled CCR8 ligands.

-

Non-specific Binding Control: A high concentration of unlabeled CCL1.

-

Assay Buffer: Tris-HCl buffer with MgCl₂, CaCl₂, and BSA.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For detecting radioactivity.

Workflow:

Protocol:

-

Membrane Preparation:

-

Culture CCR8-expressing cells to confluency.

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound).

-

For determining non-specific binding, add a saturating concentration of unlabeled CCL1.

-

Add a fixed concentration of [¹²⁵I]-CCL1 to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the functional potency (IC50) of a test compound in blocking agonist-induced calcium flux.

Materials:

-

Cells: CCR8-expressing cells (e.g., HEK293-CCR8).

-

Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.

-

Agonist: CCL1.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Fluorescence Plate Reader: With automated injection capabilities.

Workflow:

Protocol:

-

Cell Plating:

-

Seed CCR8-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C.

-

-

Compound Incubation:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test compound (this compound) to the wells and incubate for a specified time.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Use the instrument's injector to add a fixed concentration of the agonist (CCL1) to each well.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting chemokine-induced cell migration.

Materials:

-

Cells: A cell line expressing CCR8 that is known to undergo chemotaxis (e.g., T-lymphocytes or transfected cell lines).

-

Chemoattractant: CCL1.

-

Test Compound: this compound.

-

Chemotaxis Chamber: Transwell plate with a porous membrane.

-

Cell Staining/Counting Method: Calcein AM staining and fluorescence measurement, or manual cell counting.

Workflow:

References

ML604086: A Technical Whitepaper on its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML604086 is a selective, small-molecule inhibitor of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that plays a significant role in immune regulation.[1][2][3] As a member of the naphthalene sulfonamide class of antagonists, this compound has been investigated for its potential therapeutic applications.[4][5][6] This document provides a comprehensive overview of the selectivity profile of this compound, detailing its activity at its primary target and known off-target interactions. Furthermore, it outlines the experimental methodologies used to characterize this compound and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile

The following table summarizes the known quantitative data for this compound's biological activity.

| Target | Assay Type | Species | IC50 / % Inhibition | Reference |

| CCR8 | CCL1-mediated Chemotaxis | Cynomolgus Monkey | 1.3 µM | [1] |

| CCR8 | CCL1-mediated Intracellular Ca2+ Increase | Cynomolgus Monkey | 1.0 µM | [1] |

| 5HT1a | Radioligand Binding Assay | Not Specified | 30% inhibition @ 10 µM | [1] |

| 5HT1a | Radioligand Binding Assay | Not Specified | 70% inhibition @ 30 µM | [1] |

Note: While a broad selectivity panel for this compound is not publicly available, related naphthalene sulfonamide CCR8 antagonists have been shown to exhibit high selectivity (at least 300-fold) over other GPCRs, including other chemokine receptors.[4][6]

Signaling Pathway

The diagram below illustrates the canonical signaling pathway of CCR8 upon binding of its ligand, CCL1, and the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CCR | TargetMol [targetmol.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

ML604086: A Technical Guide to its Downstream Signaling Effects as a CCR8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML604086 is a selective small-molecule inhibitor of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) primarily expressed on T-helper type-2 (Th2) cells, regulatory T cells (Tregs), and macrophages.[1][2][3] By antagonizing the binding of the endogenous ligand, C-C motif chemokine ligand 1 (CCL1), this compound effectively modulates downstream signaling cascades, leading to the inhibition of key cellular processes such as chemotaxis and calcium mobilization.[1][4] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including detailed experimental protocols and quantitative data to support further research and drug development efforts in therapeutic areas such as inflammation, autoimmune diseases, and oncology.

Introduction to this compound and its Target, CCR8

This compound is a potent and selective antagonist of CCR8, a class A GPCR.[1][2] CCR8 and its primary ligand, CCL1, play a crucial role in the trafficking and function of various immune cells.[3][5] The CCL1-CCR8 axis is implicated in the pathogenesis of several inflammatory and autoimmune diseases, as well as in creating an immunosuppressive tumor microenvironment through the recruitment of Tregs.[6][7] As a selective inhibitor, this compound offers a valuable tool to probe the physiological and pathological roles of CCR8 signaling and presents a potential therapeutic agent for diseases driven by CCR8-mediated cellular responses.

Downstream Signaling Pathways of CCR8

CCR8, like other chemokine receptors, is a seven-transmembrane receptor that couples to intracellular heterotrimeric G proteins. Upon binding of its ligand, CCL1, CCR8 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit of the associated G protein, leading to its activation and dissociation from the Gβγ dimer. CCR8 primarily couples to the Gi class of G proteins.[8]

The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ dimer, in turn, can activate various downstream effector molecules, most notably phospholipase Cβ (PLCβ).

Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][9] This rapid increase in intracellular calcium concentration is a hallmark of CCR8 activation and a key event in mediating cellular responses.

Furthermore, CCR8 signaling has been shown to activate the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways, particularly in macrophages.[8] The precise molecular links between Gi protein activation and the JNK/NF-κB cascade are complex and can be cell-type specific, but they are critical for the transcriptional regulation of pro-inflammatory cytokines and other effector molecules.

The primary and well-established downstream effects of CCR8 activation are the induction of chemotaxis (directed cell migration) and the mobilization of intracellular calcium.[1][4][6]

Visualizing the CCR8 Signaling Cascade

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gosset.ai [gosset.ai]

- 3. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

- 4. This compound | CCR | TargetMol [targetmol.com]

- 5. youtube.com [youtube.com]

- 6. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemokine Receptor CCR8 Is Required for Lipopolysaccharide-Triggered Cytokine Production in Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CCR8 (gene) - Wikipedia [en.wikipedia.org]

The Selective CCR8 Antagonist ML604086: A Technical Overview of its Impact on T-Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell migration is a tightly regulated process fundamental to immune surveillance and response. This intricate cellular trafficking is largely orchestrated by chemokines and their corresponding G protein-coupled receptors (GPCRs). Among these, the C-C chemokine receptor 8 (CCR8) has emerged as a significant target, particularly in the context of inflammatory diseases and cancer, due to its preferential expression on specific T-cell subsets, including regulatory T-cells (Tregs). The small molecule ML604086 has been identified as a selective antagonist of CCR8, offering a valuable tool to probe the receptor's function and a potential therapeutic agent. This technical guide provides an in-depth analysis of the effects of this compound on T-cell migration, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action: Inhibition of CCR8-Mediated Signaling

This compound exerts its effects by selectively inhibiting the binding of the chemokine ligand CCL1 to the CCR8 receptor on circulating T-cells.[1] This antagonism disrupts the downstream signaling cascades that are crucial for chemotaxis. The binding of CCL1 to CCR8 typically activates heterotrimeric G-proteins, primarily of the Gi and Gq families. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase by the Gαi subunit and the activation of phospholipase C (PLC) by Gβγ and Gαq subunits. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, a critical step in initiating cell migration. This compound blocks these CCL1-mediated events, leading to a reduction in T-cell chemotaxis and intracellular calcium mobilization.[1]

Quantitative Data Summary

The inhibitory effects of this compound on T-cell migration and associated signaling events have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of CCL1-Mediated T-Cell Chemotaxis by this compound

| Cell Type | Assay Type | Ligand | Inhibitor | IC50 (µM) | Reference |

| Cell line stably expressing cyno CCR8 | Chemotaxis Assay | CCL1 | This compound | 1.3 | [1] |

Table 2: In Vitro Inhibition of CCL1-Mediated Intracellular Calcium Influx by this compound

| Cell Type | Assay Type | Ligand | Inhibitor | IC50 (µM) | Reference |

| Cell line stably expressing cyno CCR8 | Calcium Flux Assay | CCL1 | This compound | 1.0 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide representative protocols for key experiments used to characterize the effects of this compound on T-cell migration.

T-Cell Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay is a widely used method to quantify the chemotactic response of T-cells to a chemokine gradient.

Principle: T-cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains the chemokine of interest (e.g., CCL1). T-cells that migrate through the pores towards the chemokine gradient are quantified.

Materials:

-

T-cells (e.g., primary human T-cells or a T-cell line expressing CCR8)

-

This compound

-

Recombinant human CCL1

-

Transwell inserts (e.g., 5 µm pore size)

-

24-well plates

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Flow cytometer or plate reader for cell quantification

Procedure:

-

Cell Preparation: T-cells are washed and resuspended in assay medium at a concentration of 2.5 x 10^6 cells/mL.

-

Inhibitor Pre-incubation: T-cells are pre-incubated with varying concentrations of this compound or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of assay medium containing CCL1 (at a pre-determined optimal concentration) to the lower wells of a 24-well plate. For control wells, add assay medium without CCL1.

-

Add 100 µL of the pre-incubated T-cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or by using a cell viability reagent and a plate reader.

-

-

Data Analysis: The percentage of migrated cells in the presence of the inhibitor is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Intracellular Calcium Flux Assay

This assay measures the change in intracellular calcium concentration in T-cells following stimulation with a chemokine.

Principle: T-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon chemokine stimulation, the release of intracellular calcium stores leads to an increase in fluorescence, which is measured over time using a flow cytometer or a fluorescence plate reader.

Materials:

-

T-cells expressing CCR8

-

This compound

-

Recombinant human CCL1

-

Fluo-4 AM (or other suitable calcium indicator dye)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Flow cytometer with a blue laser (488 nm) or a fluorescence microplate reader

Procedure:

-

Dye Loading:

-

Resuspend T-cells in assay buffer.

-

Prepare a Fluo-4 AM loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with assay buffer to remove extracellular dye.

-

Inhibitor Pre-incubation: Resuspend the dye-loaded cells in assay buffer and pre-incubate with varying concentrations of this compound or vehicle control for 15-30 minutes at room temperature in the dark.

-

Calcium Flux Measurement:

-

Acquire a baseline fluorescence reading of the cell suspension for approximately 30-60 seconds using a flow cytometer or plate reader.

-

Add CCL1 to the cell suspension to stimulate the cells.

-

Immediately continue acquiring fluorescence data for several minutes to record the calcium flux.

-

-

Data Analysis: The change in fluorescence intensity over time is analyzed. The peak fluorescence intensity or the area under the curve is used to quantify the calcium response. The inhibitory effect of this compound is calculated as the percentage reduction in the calcium response compared to the vehicle control. The IC50 value is determined from a dose-response curve.

In Vivo Primate Model of Asthma

This compound has been evaluated in a cynomolgus monkey model of asthma to assess its in vivo efficacy.

Model: Ascaris suum-sensitized cynomolgus monkeys.

Procedure Outline:

-

Animal Selection: Ascaris suum-sensitized monkeys with a demonstrated bronchoconstrictor response to antigen challenge are used.

-

Drug Administration: this compound or vehicle is administered via intravenous infusion.

-

Antigen Challenge: Following drug administration, the animals are challenged with aerosolized Ascaris suum antigen.

-

Endpoint Measurements:

-

Pharmacokinetics (PK): Blood samples are collected at various time points to determine the plasma concentration of this compound.

-

Pharmacodynamics (PD): Inhibition of CCL1 binding to CCR8 on circulating T-cells is measured.

-

Airway Inflammation: Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. The number of eosinophils and other inflammatory cells is determined.

-

Pulmonary Function: Airway resistance and compliance are measured before and after antigen challenge.

-

In the reported study, while this compound achieved high levels of CCR8 occupancy on circulating T-cells, it did not significantly affect allergen-induced airway eosinophilia or changes in airway mechanics in this model.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: CCR8 signaling pathway and the inhibitory action of this compound.

References

The Core Interaction: A Technical Guide to ML604086 and CCL1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the interaction between the small molecule inhibitor ML604086 and the chemokine CCL1, focusing on the underlying molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to characterize this interaction. The content is intended to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development.

Introduction to this compound and the CCL1-CCR8 Axis

Chemokine (C-C motif) ligand 1 (CCL1) is a protein that plays a significant role in the orchestration of immune responses. It exerts its effects by binding to and activating its cognate receptor, the C-C chemokine receptor type 8 (CCR8), a G-protein coupled receptor (GPCR). The CCL1-CCR8 signaling axis is implicated in the trafficking of various immune cells, including T-helper type 2 (Th2) cells and regulatory T cells (Tregs), and is involved in inflammatory and allergic diseases.

Quantitative Data Summary

The inhibitory activity of this compound on CCL1-mediated cellular responses has been quantified in several key studies. The following table summarizes the available quantitative data.

| Parameter | Value | Assay System | Reference |

| IC50 | 1.3 µM | CCL1-mediated chemotaxis in a cell line stably expressing cynomolgus CCR8. | [1][5] |

| IC50 | 1.0 µM | CCL1-mediated increase in intracellular Ca2+ in a cell line stably expressing cynomolgus CCR8. | [1][5] |

| Inhibition | >98% | Inhibition of CCL1 binding to CCR8 on circulating T-cells in a primate model of asthma. | [6][7][8] |

Signaling Pathways

The interaction between CCL1 and CCR8 initiates a signaling cascade that is characteristic of chemokine receptors. This compound acts by disrupting this pathway at its inception.

The CCL1-CCR8 Signaling Cascade

Upon binding of CCL1, CCR8 undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein of the Gαi subtype. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. Both components then proceed to modulate the activity of downstream effector molecules.

Key downstream events include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Activation of Phospholipase C (PLC): The Gβγ subunit can activate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.

-

MAPK/ERK and NF-κB Pathway Involvement: The CCL1-CCR8 axis has also been shown to influence the activation of the mitogen-activated protein kinase (MAPK/ERK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are critical for cell migration and cytokine production.

This compound, by preventing the initial binding of CCL1 to CCR8, abrogates these downstream signaling events.

Experimental Protocols

The following sections provide generalized protocols for the key experiments used to characterize the interaction between this compound and CCL1.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Objective: To determine the IC50 value of this compound for the inhibition of CCL1-induced cell migration.

Materials:

-

CCR8-expressing cells (e.g., a transfected cell line or primary T-cells)

-

Chemotaxis chambers (e.g., Transwell plates with appropriate pore size)

-

Assay buffer (e.g., RPMI with 0.5% BSA)

-

Recombinant human CCL1

-

This compound

-

Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

-

Plate reader or flow cytometer for cell quantification

Procedure:

-

Cell Preparation: Culture CCR8-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1-2 x 10^6 cells/mL.

-

Preparation of Chemoattractant and Inhibitor: Prepare a solution of CCL1 in assay buffer at a concentration known to induce a robust chemotactic response (e.g., 10-100 ng/mL). Prepare a serial dilution of this compound in assay buffer.

-

Assay Setup: a. Add the CCL1 solution to the lower wells of the chemotaxis chamber. b. In separate tubes, pre-incubate the cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C. c. Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically 1-3 hours).

-

Quantification of Migration: a. Carefully remove the Transwell inserts. b. Quantify the number of cells that have migrated to the lower chamber using a plate reader (for fluorescently labeled cells) or by lysing the cells and using a DNA/RNA quantification kit. Alternatively, cells can be counted using a flow cytometer.

-

Data Analysis: Plot the number of migrated cells against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the CCL1-induced cell migration.

Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

Objective: To determine the IC50 value of this compound for the inhibition of CCL1-induced calcium mobilization.

Materials:

-

CCR8-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Recombinant human CCL1

-

This compound

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer equipped for ratiometric analysis

Procedure:

-

Cell Preparation and Dye Loading: a. Harvest CCR8-expressing cells and resuspend them in assay buffer. b. Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C. c. Wash the cells to remove excess dye and resuspend them in assay buffer.

-

Assay Setup: a. Dispense the dye-loaded cell suspension into the wells of a microplate. b. Prepare serial dilutions of this compound in assay buffer and add them to the wells containing the cells. Incubate for a short period (e.g., 15-30 minutes).

-

Measurement of Calcium Flux: a. Place the microplate in the FLIPR or flow cytometer. b. Establish a baseline fluorescence reading for each well. c. Add a solution of CCL1 to each well to stimulate the cells. d. Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: a. Determine the peak fluorescence intensity for each well. b. Plot the peak fluorescence intensity against the concentration of this compound. c. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the CCL1-induced calcium flux.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (K_i) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the K_i value of this compound for the CCR8 receptor.

Materials:

-

Membrane preparations from cells expressing CCR8

-

Radiolabeled CCL1 (e.g., [^125I]-CCL1)

-

This compound

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a series of tubes, combine the CCR8-containing membrane preparation, a fixed concentration of radiolabeled CCL1, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Plot the amount of bound radioligand as a function of the concentration of this compound. b. Determine the IC50 value from the competition curve. c. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion

This compound is a potent and selective antagonist of the CCR8 receptor, effectively inhibiting the biological effects of its ligand, CCL1. By blocking the CCL1-CCR8 signaling axis, this compound serves as a critical tool for dissecting the roles of this pathway in health and disease. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this area. Further investigation into the precise molecular interactions and in vivo efficacy of this compound will be crucial for its potential translation into therapeutic applications.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. rupress.org [rupress.org]

- 4. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gαi protein subunit: A step toward understanding its non-canonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis [frontiersin.org]

- 8. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

The Role of ML604086 in Th2-Mediated Inflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of ML604086, a selective inhibitor of the C-C chemokine receptor 8 (CCR8), and its role in the context of T helper 2 (Th2)-mediated inflammation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Th2-Mediated Inflammation and the Role of CCR8

Th2 cells are a subset of CD4+ T helper cells that play a central role in the pathogenesis of allergic inflammatory diseases, such as asthma and atopic dermatitis. Upon activation, Th2 cells produce a characteristic panel of cytokines, including interleukin-4 (IL-4), IL-5, and IL-13. These cytokines orchestrate the recruitment and activation of eosinophils, mast cells, and other immune cells, leading to the hallmark features of allergic inflammation, including airway hyperresponsiveness, mucus production, and tissue eosinophilia.

The migration of Th2 cells to sites of inflammation is guided by chemokines and their receptors. CCR8 is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes.[1][2] Its primary ligand, C-C motif chemokine ligand 1 (CCL1), has been shown to be elevated in asthmatic patients. The CCL1/CCR8 signaling axis is therefore considered a potential therapeutic target for modulating Th2-driven inflammation. However, its precise role remains an area of active investigation, with some studies in murine models suggesting a critical role for CCR8 in Th2 responses, while others have found it to be dispensable.[3][4]

This compound is a selective small-molecule antagonist of CCR8. This guide will delve into the preclinical data available for this compound and its implications for the therapeutic targeting of CCR8 in Th2-mediated inflammatory diseases.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity and its effects in a primate model of asthma.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Ligand | Parameter | Value | Reference |

| Chemotaxis | Cell line expressing cynomolgus CCR8 | CCL1 | IC50 | 1.3 µM | [5] |

| Intracellular Calcium Flux | Cell line expressing cynomolgus CCR8 | CCL1 | IC50 | 1.0 µM | [5] |

Table 2: In Vivo Efficacy of this compound in a Primate Model of Allergic Asthma

| Animal Model | Treatment | Parameter | Outcome | Reference |

| Ascaris suum-challenged cynomolgus monkeys | This compound (intravenous infusion) | Inhibition of CCL1 binding to CCR8 on circulating T-cells | >98% | [3][6][7] |

| Allergen-induced BAL eosinophilia | No significant effect | [3][6][7] | ||

| BAL Th2 cytokines (IL-4, IL-5, IL-13) | No significant effect | [3][6][7] | ||

| BAL mucus levels | No significant effect | [3][6][7] | ||

| Airway resistance and compliance | No significant effect | [3][6][7] |

Signaling Pathways and Mechanisms of Action

The Th2 Inflammatory Pathway

Th2-mediated inflammation is a complex process involving the differentiation of naive T cells and the subsequent action of Th2-derived cytokines on various effector cells. The master transcriptional regulator for Th2 cell differentiation is GATA3.

Caption: General signaling pathway of Th2-mediated inflammation.

The CCL1/CCR8 Signaling Axis and Inhibition by this compound

This compound acts by blocking the interaction of CCL1 with its receptor CCR8 on the surface of Th2 cells, thereby inhibiting downstream signaling events that lead to chemotaxis.

Caption: Mechanism of action of this compound on the CCL1/CCR8 signaling axis.

Experimental Protocols

Detailed protocols for the key experiments cited are provided below. These are representative methodologies based on standard practices in the field.

1. In Vitro Chemotaxis Assay

-

Objective: To assess the ability of this compound to inhibit the migration of CCR8-expressing cells towards a CCL1 gradient.

-

Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably transfected with the cynomolgus CCR8 gene.

-

Apparatus: 24-well transwell plate with 8.0-µm pore size inserts.

-

Procedure:

-

Culture CCR8-expressing cells to ~90% confluency.

-

Harvest and resuspend cells in assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 700 µL of assay buffer containing a predetermined optimal concentration of CCL1 to the lower wells of the transwell plate.

-

Add 200 µL of the pre-incubated cell suspension to the upper inserts.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).

-

Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

-

2. Intracellular Calcium Flux Assay

-

Objective: To measure the effect of this compound on CCL1-induced intracellular calcium mobilization in CCR8-expressing cells.

-

Cell Line: CCR8-expressing cell line as described above.

-

Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).

-

Apparatus: Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

-

Procedure:

-

Plate CCR8-expressing cells in a 96-well black-walled, clear-bottom plate and grow overnight to form a confluent monolayer.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1 hour at 37°C).

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Add varying concentrations of this compound to the wells and incubate for a specified period.

-

Establish a baseline fluorescence reading.

-

Inject a solution of CCL1 into the wells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data to determine the peak fluorescence response for each condition.

-

Calculate the percent inhibition of the calcium flux for each concentration of this compound and determine the IC50 value.

-

3. In Vivo Primate Model of Allergic Asthma

-

Objective: To evaluate the efficacy of this compound in a relevant preclinical model of Th2-mediated airway inflammation.

-

Animal Model: Adult cynomolgus monkeys (Macaca fascicularis) with known sensitivity to Ascaris suum antigen.[3][6][7]

-

Procedure:

-

Acclimatize animals and obtain baseline physiological measurements.

-

Administer this compound or vehicle via intravenous infusion.

-

Perform an airway challenge with nebulized Ascaris suum antigen.

-

Measure airway resistance and compliance before and after the allergen challenge.

-

At specified time points post-challenge, perform bronchoalveolar lavage (BAL) to collect airway fluid and cells.

-

Analyze BAL fluid for:

-

Total and differential cell counts (with a focus on eosinophils).

-

Levels of Th2 cytokines (IL-4, IL-5, IL-13) using a multiplex immunoassay (e.g., Luminex).

-

Mucus levels (e.g., by PAS staining or a specific mucin ELISA).

-

-

Collect blood samples to determine the pharmacokinetic profile of this compound and to confirm target engagement (inhibition of CCL1 binding to circulating T-cells) via flow cytometry.

-

Caption: Experimental workflow for the primate model of allergic asthma.

Conclusion

This compound is a potent and selective inhibitor of CCR8, effectively blocking CCL1-mediated signaling in vitro. However, in a primate model of allergic asthma, which is considered a high-fidelity preclinical model, antagonism of CCR8 with this compound did not translate into a significant reduction in Th2-mediated airway inflammation.[3][6][7] These findings suggest that the role of CCR8 in the complex inflammatory cascade of asthma may be dispensable in this specific context, or that other redundant pathways can compensate for its inhibition. Further research is warranted to fully elucidate the role of the CCL1/CCR8 axis in different inflammatory conditions and to determine the therapeutic potential of CCR8 antagonists.

References

- 1. Contribution of CCR4 and CCR8 to antigen-specific Th2 cell trafficking in allergic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR8 expression identifies CD4 memory T cells enriched for FOXP3+ regulatory and Th2 effector lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thorax.bmj.com [thorax.bmj.com]

- 4. Aberrant in Vivo T Helper Type 2 Cell Response and Impaired Eosinophil Recruitment in Cc Chemokine Receptor 8 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of ML604086: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the in vitro characterization of ML604086, a selective inhibitor of the C-C chemokine receptor 8 (CCR8). The information presented herein is compiled from publicly available scientific resources and is intended to provide researchers with a detailed understanding of the compound's mechanism of action, potency, and the experimental methodologies used for its evaluation.

Introduction

This compound is a small molecule antagonist of CCR8, a G protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking.[1][2][3][4] The primary ligand for CCR8 is the chemokine CCL1. The CCL1/CCR8 signaling axis is implicated in the migration of specific T-cell populations, particularly T helper 2 (Th2) cells and regulatory T (Treg) cells, to sites of inflammation.[5][6] By inhibiting this pathway, this compound blocks downstream cellular responses, including chemotaxis and calcium mobilization.[1][2][7] This makes it a tool for studying the biological roles of CCR8 and a potential therapeutic candidate for inflammatory diseases such as asthma.[5][8]

Quantitative Data Summary

The in vitro potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Functional Antagonism | Cell lines stably expressing cynomolgus CCR8 | IC50 (CCL1-mediated chemotaxis) | 1.3 µM | [1] |

| Cell lines stably expressing cynomolgus CCR8 | IC50 (CCL1-mediated intracellular Ca²⁺ increase) | 1.0 µM | [1] | |

| Binding Inhibition | CD4 T-cells | % Inhibition of CCL1 binding to CCR8 | >98% (in vivo study reflecting in vitro activity) | [5][9] |

| Off-Target Activity | Serotonin Receptor 5HT1a | % Inhibition at 10 µM | 30% | [1] |

| Serotonin Receptor 5HT1a | % Inhibition at 30 µM | 70% | [1] |

Signaling Pathway and Mechanism of Action

CCR8 is a classical GPCR that, upon binding its cognate ligand CCL1, activates intracellular G proteins. This activation initiates a signaling cascade leading to downstream effects such as intracellular calcium (Ca²⁺) mobilization and the activation of pathways that control cell migration (chemotaxis). This compound acts as an antagonist, blocking the binding of CCL1 to CCR8 and thereby inhibiting these subsequent signaling events.

Caption: this compound inhibition of the CCL1-CCR8 signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are outlined below. These protocols are based on standard practices in the field.

This assay quantifies the ability of this compound to compete with the natural ligand (CCL1) for binding to the CCR8 receptor expressed on the surface of cells.

Principle: A labeled version of CCL1 (e.g., radiolabeled [¹²⁵I]-CCL1 or fluorescently labeled CCL1) is incubated with cells expressing CCR8 in the presence of varying concentrations of this compound. The displacement of the labeled ligand by the inhibitor is measured to determine the binding affinity (Ki) or inhibitory concentration (IC50).

Methodology:

-

Cell Preparation: Use a cell line stably or transiently expressing human or cynomolgus CCR8 (e.g., CHO, HEK293, or L1.2 cells).[10][11][12] Culture cells to an appropriate density and harvest.

-

Assay Setup: In a 96-well plate, add the CCR8-expressing cells.

-

Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.

-

Labeled Ligand Addition: Add a constant, predetermined concentration of labeled CCL1 to all wells.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Washing: Wash the cells to remove unbound labeled ligand.

-

Detection: Measure the amount of bound labeled ligand using an appropriate detection instrument (e.g., gamma counter for radiolabels, plate reader for fluorophores).

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Caption: Workflow for a CCR8 competitive binding assay.

These assays measure the ability of this compound to inhibit the cellular functions triggered by CCL1-CCR8 signaling, namely chemotaxis and calcium mobilization.

A. Chemotaxis Assay

Principle: This assay measures the directed migration of CCR8-expressing cells towards a gradient of CCL1. The inhibitory effect of this compound on this migration is quantified.

Methodology:

-

Cell Preparation: Resuspend CCR8-expressing cells in assay buffer. Pre-incubate the cells with various concentrations of this compound or a vehicle control.

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.

-

Chemoattractant Addition: Add CCL1 to the lower chamber to act as the chemoattractant. Add buffer alone to control wells.

-

Cell Seeding: Add the pre-incubated cells to the upper chamber.

-

Incubation: Incubate the plate for several hours at 37°C to allow cell migration through the membrane towards the CCL1 gradient.

-

Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, or by using a fluorescent dye to label the cells and measuring fluorescence in a plate reader.

-

Data Analysis: Calculate the chemotactic index (migration towards CCL1 / migration towards buffer). Plot the percent inhibition of the chemotactic index against this compound concentration to determine the IC50.[13]

B. Intracellular Calcium Mobilization Assay

Principle: This assay measures the transient increase in intracellular calcium concentration that occurs upon CCL1 binding to CCR8. This compound's ability to block this signal is measured.

Methodology:

-

Cell Loading: Load CCR8-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]

-

Compound Pre-incubation: Add various concentrations of this compound or a vehicle control to the loaded cells and incubate for a short period.

-

Signal Detection: Place the cells in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement.

-

Ligand Stimulation: Inject a solution of CCL1 into the wells to stimulate the cells.

-

Fluorescence Reading: Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percent inhibition of the CCL1-induced calcium signal against the inhibitor concentration to calculate the IC50.

Caption: General workflow for cell-based functional assays.

Conclusion

The in vitro characterization of this compound demonstrates its function as a selective and potent antagonist of the CCR8 receptor. It effectively inhibits the key downstream signaling events of CCL1 binding, including chemotaxis and calcium mobilization, with IC50 values in the low micromolar range.[1] While it shows some off-target activity at higher concentrations, its profile supports its use as a valuable pharmacological tool for investigating the role of the CCL1/CCR8 axis in immunology and inflammatory disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CCR | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma | Thorax [thorax.bmj.com]

- 10. Molecular requirements for inhibition of the chemokine receptor CCR8 – probe-dependent allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of antibody inhibition and chemokine activation of the human CC chemokine receptor 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The chemokine receptor CCR8 is not a high-affinity receptor for the human chemokine CCL18 | PLOS One [journals.plos.org]

- 13. Biochemical Analysis of Matrix Metalloproteinase Activation of Chemokines CCL15 and CCL23 and Increased Glycosaminoglycan Binding of CCL16 - PMC [pmc.ncbi.nlm.nih.gov]

ML604086: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML604086 is a selective small-molecule inhibitor of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor predominantly expressed on T helper 2 (Th2) cells and regulatory T cells (Tregs). By competitively inhibiting the binding of the natural ligand, CCL1, this compound effectively blocks downstream signaling pathways, leading to the attenuation of chemotaxis and intracellular calcium mobilization. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate its use in immunological research.

Introduction

The chemokine receptor CCR8 and its ligand CCL1 play a significant role in orchestrating immune responses, particularly in the context of allergic inflammation and cancer. Expression of CCR8 has been shown to be elevated in patients with asthma.[1][2][3][4] This has made CCR8 an attractive therapeutic target for inflammatory diseases. This compound has emerged as a valuable tool for investigating the biological functions of the CCL1-CCR8 axis.

Mechanism of Action

This compound functions as a selective antagonist of CCR8.[5] Its primary mechanism involves the direct inhibition of CCL1 binding to the receptor on the surface of immune cells, such as circulating T-cells.[1][6] This blockade prevents the conformational changes in CCR8 necessary for G protein coupling and the initiation of downstream signaling cascades. Consequently, this compound inhibits CCL1-mediated cellular responses, including chemotaxis (cell migration) and the release of intracellular calcium stores.[1][6]

Figure 1: this compound Signaling Pathway Inhibition.

In Vitro Efficacy

The inhibitory activity of this compound has been quantified in cell-based assays using cell lines stably expressing cynomolgus CCR8.

| Assay | Cell Line | IC50 |

| CCL1-mediated Chemotaxis | Cynomolgus CCR8 stable cell line | 1.3 µM[1] |

| CCL1-mediated Intracellular Ca2+ Influx | Cynomolgus CCR8 stable cell line | 1.0 µM[1] |

| Table 1: In Vitro Inhibitory Activity of this compound |

In Vivo Studies: Primate Model of Asthma

A key study investigated the effects of this compound in a cynomolgus monkey model of asthma.[1][3][4]

Experimental Design

-

Animal Model: 12 cynomolgus monkeys with known sensitivity to Ascaris suum allergen.[1][3][4]

-

Treatment: Intravenous infusion of this compound or vehicle.[1][3][4]

-

Allergen Challenge: Airway challenge with Ascaris suum.[1][3][4]

-

Endpoints Measured:

-

Pharmacokinetics (PK) and systemic CCR8 inhibition.[1][3][4]

-

Inflammation, T helper 2 (Th2) cytokines (IL-4, IL-5, IL-13), and mucus in bronchoalveolar lavage (BAL).[1][3][4]

-

Airway resistance and compliance before and after allergen challenge, and in response to increasing concentrations of methacholine.[1][3][4]

-

Key Findings

This compound effectively inhibited CCL1 binding to CCR8 on circulating T-cells by over 98% throughout the study.[1][3][4] However, this potent antagonism of CCR8 did not translate into a significant reduction in:

-

Changes in airway resistance and compliance induced by allergen provocation or methacholine.[1][3][4]

These findings suggest that in this atopic primate model, CCR8 plays a dispensable role in the pathogenesis of allergic airway disease.[1][3][4]

Figure 2: In Vivo Primate Asthma Model Workflow.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the activity of CCR8 inhibitors like this compound.

Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

-

Cell Preparation:

-

Culture a cell line expressing CCR8 (e.g., CCR8-transfected CHO cells or a relevant T-cell line) to 80-90% confluency.

-

Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Add serum-free medium containing the chemoattractant (CCL1) to the lower wells of a Boyden chamber plate.

-

Place the microporous membrane (e.g., 5 µm pore size) over the lower wells.

-

In a separate plate, pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Add the pre-incubated cell suspension to the upper chamber of the Boyden apparatus.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.

-

-

Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the migrated cells in several fields of view under a microscope.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Intracellular Calcium Flux Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by a chemoattractant.

-

Cell Preparation:

-

Harvest CCR8-expressing cells and resuspend them in a suitable buffer (e.g., HBSS with calcium and magnesium) at 1-2 x 10^6 cells/mL.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Measurement:

-

Transfer the dye-loaded cells to a fluorometer-compatible plate.

-

Establish a baseline fluorescence reading.

-

Add various concentrations of this compound to the wells and incubate for a short period.

-

Stimulate the cells by adding a pre-determined concentration of CCL1.

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the peak fluorescence intensity or the area under the curve for each condition.

-

Determine the inhibitory effect of this compound by comparing the response in the presence of the inhibitor to the vehicle control.

-

Conclusion

This compound is a potent and selective inhibitor of CCR8 that has been instrumental in elucidating the role of the CCL1-CCR8 axis in immunological processes. While it demonstrated high target engagement in a primate model of asthma, it did not show efficacy in ameliorating the disease pathology, suggesting a more complex role for CCR8 in allergic inflammation than previously anticipated. This technical guide provides researchers with the necessary information to effectively utilize this compound as a tool to further explore the multifaceted functions of CCR8 in health and disease.

References

- 1. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma | Thorax [thorax.bmj.com]

- 4. thorax.bmj.com [thorax.bmj.com]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for ML604086, a Selective CCR8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML604086 is a selective inhibitor of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR). CCR8 and its primary ligand, CCL1, play a significant role in mediating immune responses, particularly in the trafficking of T-cells.[1][2] Dysregulation of the CCL1/CCR8 axis has been implicated in various inflammatory diseases and cancer, making CCR8 an attractive therapeutic target. This compound effectively blocks the binding of CCL1 to CCR8, thereby inhibiting downstream signaling pathways involved in chemotaxis and calcium mobilization.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its biological activity.

Data Presentation

The following table summarizes the quantitative data available for this compound's inhibitory activity.

| Assay | Cell Line | Parameter | IC50 Value |

| CCL1-mediated Chemotaxis | Stably expressing cyno CCR8 | Inhibition of cell migration | 1.3 µM[1] |

| CCL1-mediated Calcium Influx | Stably expressing cyno CCR8 | Inhibition of intracellular Ca2+ increase | 1.0 µM[1] |

Signaling Pathway of this compound Action

This compound acts as an antagonist to the CCR8 receptor. Under normal physiological conditions, the binding of the chemokine CCL1 to CCR8 initiates a signaling cascade. This process begins with the activation of a G-protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium, along with other signaling events, ultimately results in cellular responses such as chemotaxis, the directed migration of the cell along a chemical gradient. This compound competitively inhibits the binding of CCL1 to CCR8, thereby blocking this entire signaling pathway and preventing the subsequent cellular response.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile cell culture medium or buffer (e.g., PBS)

-

Sterile microcentrifuge tubes

Protocol:

-

Stock Solution Preparation (10 mM):

-

This compound is soluble in DMSO at 105 mg/mL (206.44 mM).[2]

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 5.08 mg of this compound in 1 mL of DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.[2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare intermediate dilutions of the stock solution in DMSO if necessary to achieve the desired final concentrations.

-

For cell-based assays, dilute the stock or intermediate solution into pre-warmed (37°C) cell culture medium to the final desired concentration.[3] It is recommended to add the diluted inhibitor to the cell culture medium and mix well before adding to the cells.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

Cell Viability Assay (CCK-8 or MTT)

This protocol outlines a method to assess the effect of this compound on cell viability and proliferation.

Materials:

-

CCR8-expressing cells (e.g., stably transfected cell line, or primary T-cells)

-

Complete cell culture medium

-

96-well clear flat-bottom tissue culture plates

-

This compound working solutions

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the this compound working solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment (using CCK-8):

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value if a dose-dependent effect is observed.

-

Chemotaxis Assay (Transwell Migration Assay)

This protocol is designed to evaluate the inhibitory effect of this compound on CCL1-induced cell migration.

Materials:

-

CCR8-expressing cells

-

Chemotaxis chambers (e.g., 24-well plates with 5 µm pore size polycarbonate membrane inserts)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Recombinant human CCL1

-

This compound working solutions

-

Calcein-AM or other cell viability dye for quantification

-

Fluorescence plate reader

Protocol:

-

Cell Preparation:

-

Harvest CCR8-expressing cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of assay buffer containing a chemoattractant concentration of CCL1 (e.g., 50 ng/mL).[3] Include a negative control with assay buffer only.

-

Add 100 µL of the pre-treated cell suspension (1 x 10^5 cells) to the upper chamber (the insert).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 2-4 hours.[3]

-

-

Quantification of Migrated Cells:

-

Carefully remove the inserts from the plate.

-

To quantify the migrated cells in the lower chamber, a standard curve can be generated by adding known numbers of cells to empty wells.

-

Add a fluorescent viability dye such as Calcein-AM to all wells (including the standard curve wells) and incubate as per the manufacturer's instructions.

-

Read the fluorescence on a plate reader.

-

-

Data Analysis:

-

Determine the number of migrated cells in each well using the standard curve.

-

Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control (CCL1-induced migration without inhibitor).

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Intracellular Calcium Flux Assay

This protocol provides a method to measure the inhibitory effect of this compound on CCL1-induced intracellular calcium mobilization.

Materials:

-

CCR8-expressing cells

-